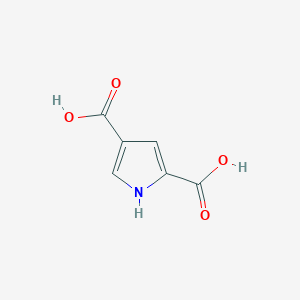
Sodium 8-chloronaphthalene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 8-chloronaphthalene-1-sulfonate: is an organic compound with the molecular formula C10H6ClNaO3S and a molecular weight of 264.66 g/mol . It is a sodium salt derivative of 8-chloronaphthalene-1-sulfonic acid, characterized by the presence of a chlorine atom at the 8th position of the naphthalene ring and a sulfonate group at the 1st position. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 8-chloronaphthalene-1-sulfonate typically involves the sulfonation of 8-chloronaphthalene. The process begins with the chlorination of naphthalene to produce 8-chloronaphthalene, which is then subjected to sulfonation using sulfuric acid or oleum. The resulting 8-chloronaphthalene-1-sulfonic acid is neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove impurities .
化学反应分析
Types of Reactions: Sodium 8-chloronaphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of naphthalene derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted naphthalene sulfonates.
Oxidation Reactions: Products include sulfonic acids and their derivatives.
Reduction Reactions: Products include reduced naphthalene derivatives with different functional groups.
科学研究应用
Chemistry: Sodium 8-chloronaphthalene-1-sulfonate is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used as a fluorescent probe due to its ability to bind to proteins and nucleic acids. It is also used in the study of enzyme kinetics and protein-ligand interactions .
Industry: In industrial applications, this compound is used as a surfactant, dispersing agent, and corrosion inhibitor. It is also employed in the formulation of detergents and cleaning agents .
作用机制
The mechanism of action of sodium 8-chloronaphthalene-1-sulfonate involves its interaction with various molecular targets. In biological systems, it binds to proteins and nucleic acids, altering their structure and function. The sulfonate group enhances its solubility in water, facilitating its interaction with hydrophilic targets. The chlorine atom provides additional reactivity, allowing the compound to participate in various chemical reactions .
相似化合物的比较
- Sodium 2-naphthalenesulfonate
- 1-Naphthalenesulfonic acid
- 8-Anilino-1-naphthalenesulfonic acid
- Potassium 4-methyl-naphthalene-1-sulfonate
- 8-Cyano-naphthalene-1-sulfonic acid, sodium salt
Uniqueness: Sodium 8-chloronaphthalene-1-sulfonate is unique due to the presence of both a chlorine atom and a sulfonate group on the naphthalene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable in various applications .
属性
CAS 编号 |
5439-85-0 |
|---|---|
分子式 |
C10H7ClNaO3S |
分子量 |
265.67 g/mol |
IUPAC 名称 |
sodium;8-chloronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H7ClO3S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6H,(H,12,13,14); |
InChI 键 |
JVJCCQQRGMMETG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl.[Na+] |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.[Na] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)


![[3-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1612904.png)




![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)



![[Cyclohexyl(hydroxy)methylidene]propanedinitrile](/img/structure/B1612920.png)
